

Synthesis of 4-(4-Aminophenyl)butyric Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-(4-Aminophenyl)butyric acid

Cat. No.: B081575

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An in-depth guide to the synthesis of **4-(4-aminophenyl)butyric acid**, a key intermediate in pharmaceutical research and development. This document provides a comparative analysis of two primary synthetic methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its effective preparation.

Introduction

4-(4-Aminophenyl)butyric acid is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a phenyl ring with an amino group and a butyric acid side chain, makes it a versatile intermediate for the synthesis of a variety of biologically active molecules. This technical guide outlines two robust and well-documented methods for the synthesis of this compound for research purposes: the catalytic hydrogenation of 4-(4-nitrophenyl)butyric acid and the Wolff-Kishner reduction of 4-(4-acetamidophenyl)-4-oxobutanoic acid.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and characterization data for **4-(4-aminophenyl)butyric acid** is presented below.



| Property | Value |
|------------------------------|--|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| Appearance | Off-white to light brown powder |
| Melting Point | 121-124 °C[1] |
| Solubility | Slightly soluble in DMSO and methanol[1] |
| CAS Number | 15118-60-2[2] |
| Purity (Typical) | ≥95%[2][3] |
| ¹ H NMR Spectrum | Consistent with the structure of 4-(4-aminophenyl)butyric acid. |
| ¹³ C NMR Spectrum | Consistent with the structure of 4-(4-aminophenyl)butyric acid. |
| Infrared (IR) Spectrum | Characteristic peaks corresponding to amine (N-H), carboxylic acid (O-H and C=O), and aromatic ring stretches. |
| Mass Spectrum | Molecular ion peak consistent with the molecular weight. |

Synthetic Methodologies

Two primary synthetic routes are detailed below, offering flexibility in reagent choice and reaction conditions.

Method 1: Catalytic Hydrogenation of 4-(4-Nitrophenyl)butyric Acid

This method involves the reduction of a nitro group to an amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The starting material, 4-(4-nitrophenyl)butyric acid, can be synthesized via Friedel-Crafts acylation of nitrobenzene with succinic anhydride.

Foundational & Exploratory





A common method for the synthesis of the precursor is the Friedel-Crafts acylation of nitrobenzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

- Reaction Setup: In a hydrogenation vessel, dissolve 4-(4-nitrophenyl)butyric acid (1 equivalent) in a suitable solvent such as ethanol or methanol.
- Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).
- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
- Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of Celite.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) to afford **4-(4-aminophenyl)butyric acid**.



| Parameter | Value/Condition |
|-----------------------|---------------------------------------|
| Starting Material | 4-(4-Nitrophenyl)butyric acid |
| Key Reagents | 10% Palladium on Carbon, Hydrogen Gas |
| Solvent | Ethanol or Methanol |
| Reaction Temperature | Room Temperature |
| Hydrogen Pressure | 1-4 atm |
| Typical Reaction Time | 2-24 hours |
| Reported Yield | High (typically >90%) |
| Purity | High after recrystallization (>95%) |

Method 2: Wolff-Kishner Reduction of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid

This route involves the deoxygenation of a ketone to a methylene group using hydrazine hydrate in the presence of a strong base. The starting material, 4-(4-acetamidophenyl)-4-oxobutanoic acid, can be prepared by the Friedel-Crafts acylation of acetanilide with succinic anhydride.[4][5][6][7] The acetamido group is subsequently hydrolyzed to the amine during the work-up.

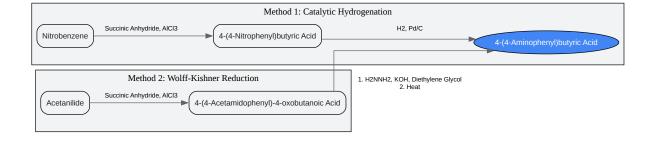
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(4-acetamidophenyl)-4-oxobutanoic acid (1 equivalent), potassium hydroxide (excess, e.g., 4-5 equivalents), and diethylene glycol as the solvent.
- Hydrazone Formation: Add hydrazine hydrate (85% solution, excess, e.g., 3-4 equivalents)
 to the mixture. Heat the reaction mixture to reflux (around 130-140 °C) for 1-2 hours to form
 the hydrazone intermediate.
- Decomposition: After hydrazone formation, arrange the apparatus for distillation and carefully distill off the water and excess hydrazine until the reaction temperature rises to 190-200 °C.
 Maintain this temperature for 3-4 hours to allow for the decomposition of the hydrazone.
- Work-up: Cool the reaction mixture to room temperature and dilute with water.



 Purification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 6-7. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

| Parameter | Value/Condition |
|-----------------------|--|
| Starting Material | 4-(4-Acetamidophenyl)-4-oxobutanoic acid |
| Key Reagents | Hydrazine Hydrate, Potassium Hydroxide |
| Solvent | Diethylene Glycol |
| Reaction Temperature | 130-140 °C (hydrazone formation), 190-200 °C (decomposition) |
| Typical Reaction Time | 4-6 hours |
| Reported Yield | Good to Excellent (typically 80-95%)[8][9] |
| Purity | High after recrystallization (>95%) |

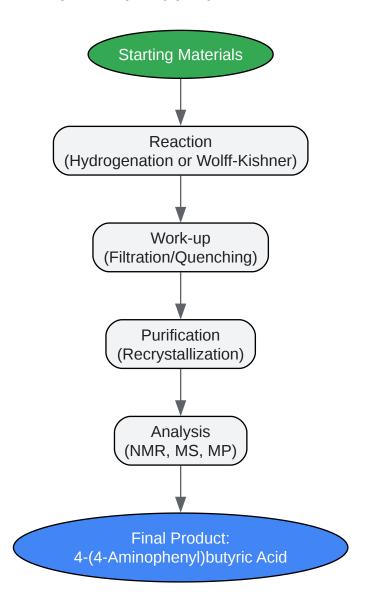
Visualizations Signaling Pathways and Experimental Workflows



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Caption: Synthetic routes to 4-(4-aminophenyl)butyric acid.



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Caption: General experimental workflow for synthesis.

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